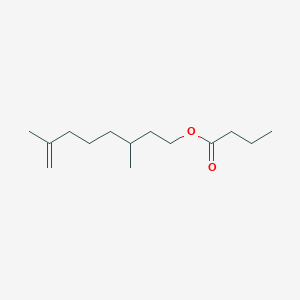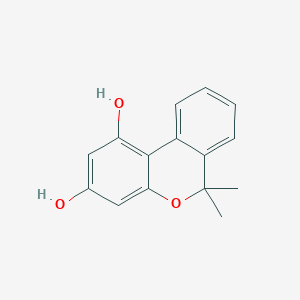
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has been found to have significant biological activity, which makes it a promising candidate for use in drug development and other scientific research applications. In
Mécanisme D'action
The mechanism of action of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for use in cancer therapy.
Effets Biochimiques Et Physiologiques
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to have anticancer properties, as it induces apoptosis in cancer cells and inhibits their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- in lab experiments include its significant biological activity and its potential use in drug development. This compound can be easily synthesized under mild conditions and yields the desired product in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research on 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-. One potential direction is to study its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Another direction is to study its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is also needed to fully understand its mechanism of action and to optimize its use in drug development.
Conclusion
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is a promising compound that has significant biological activity and potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, antioxidant, and anticancer properties. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Méthodes De Synthèse
The synthesis method of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- involves the reaction between 6,6-dimethyl-1,3-dioxepin-4,5-dione and 1,2-dihydroxybenzene in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- has been studied extensively for its potential applications in various scientific research fields. It has been found to have significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in drug development, as it has been found to interact with various biological targets.
Propriétés
Numéro CAS |
16720-01-7 |
|---|---|
Nom du produit |
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- |
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
6,6-dimethylbenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H14O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h3-8,16-17H,1-2H3 |
Clé InChI |
YWPDGABYTMCJDP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Autres numéros CAS |
16720-01-7 |
Synonymes |
6,6-Dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



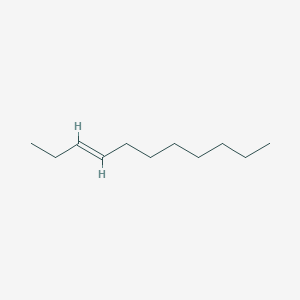
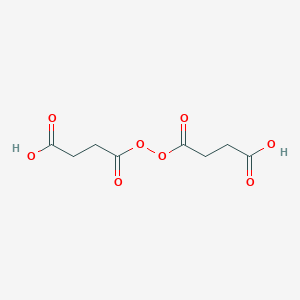
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
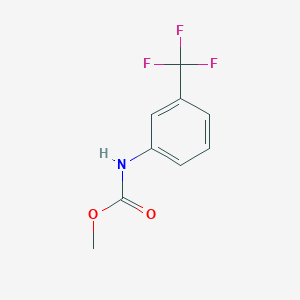
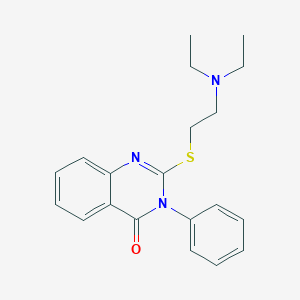
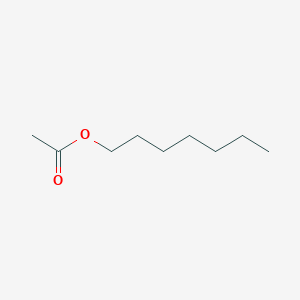
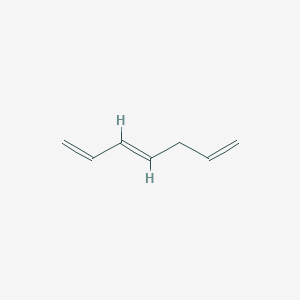

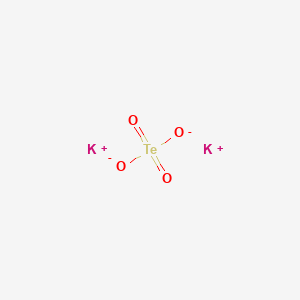
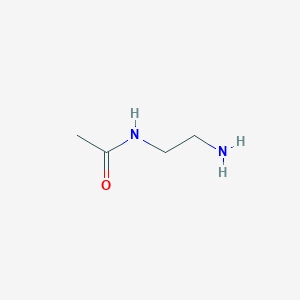

![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)

